Sitagliptin N-Sulfate (sodium salt) is a pharmacologically active compound derived from sitagliptin, which is primarily used in the treatment of type 2 diabetes mellitus. Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in the bloodstream.
Sitagliptin was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2006. The sodium salt form is often utilized for its improved solubility and stability in pharmaceutical formulations.
Sitagliptin N-Sulfate (sodium salt) is classified as:
The synthesis of Sitagliptin N-Sulfate typically involves several chemical reactions starting from simple amino acids or their derivatives. The following are common steps in its synthesis:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular formula for Sitagliptin N-Sulfate (sodium salt) can be represented as C16H21N5O3SNa. The compound features several functional groups, including:
Sitagliptin N-Sulfate can undergo various chemical reactions typical for amines and sulfates:
Understanding these reactions is crucial for optimizing formulation strategies in drug development.
Sitagliptin N-Sulfate acts primarily by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This mechanism results in:
Clinical studies have shown that sitagliptin effectively lowers HbA1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications.
Sitagliptin N-Sulfate (sodium salt) is primarily used in:
The biocatalytic synthesis of sitagliptin's β-amino acid intermediate represents a paradigm shift from traditional chemical routes. Multi-enzyme cascades enable the stereoselective assembly of the chiral amine precursor required for subsequent sulfation. As demonstrated in sitagliptin manufacturing, engineered transaminases (EC 2.6.1.-) directly convert the pro-sitagliptin ketone (3-oxo-4-(2,4,5-trifluorophenyl)butanoate) to the (R)-amine intermediate with exceptional enantioselectivity (>99% ee) [6]. Recent advancements have optimized cascades using alternative amine donors to circumvent thermodynamic limitations:
Table 1: Multi-Enzyme Cascade Systems for Sitagliptin Intermediate Synthesis
Enzyme Components | Amine Donor | Cofactor Recycling System | Conversion Efficiency | Key Innovation |
---|---|---|---|---|
Roseomonas deserti Transaminase + Pseudomonas stutzeri Esterase | Benzylamine | Aldehyde reductase + Formate dehydrogenase (NADH regeneration) | 91% (100 mM substrate) | Benzaldehyde removal via reduction to benzyl alcohol |
Engineered Arthrobacter sp. Transaminase | (S)-α-Methylbenzylamine | None | 92% | High enzyme activity via 27 mutations |
Ilumatobacter coccineus Transaminase + Lipase | (S)-α-Methylbenzylamine | Not applied | 82% | Kinetic resolution of racemic donor |
A landmark cascade employs Roseomonas deserti transaminase (TARO) with an esterase and aldehyde reductase (AHR) from Synechocystis sp., utilizing benzylamine as a low-cost amine donor. The aldehyde reductase converts inhibitory benzaldehyde (the deaminated coproduct) to benzyl alcohol, driving the reaction equilibrium toward the desired β-amino acid product. This system achieved 91% conversion at 100 mM substrate concentration in whole-cell biocatalysts, highlighting industrial scalability [7]. The cascade eliminates the need for expensive metal catalysts and high-pressure hydrogenation infrastructure inherent to the original rhodium-based manufacturing process [6].
Sitagliptin N-sulfate formation is catalyzed by cytosolic sulfotransferases (SULTs, EC 2.8.2.-) via a sequential two-step mechanism. Phase I metabolism generates the free amine sitagliptin through enzymatic reductive amination. Phase II conjugation then occurs where the 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase transfers the sulfonate group (SO₃⁻) specifically to the primary amine of the β-amino acid moiety [4]. The reaction proceeds via an SN₂ nucleophilic attack, where the amine nitrogen acts as the nucleophile attacking the sulfur atom of PAPS, resulting in N-sulfation and release of 3'-phosphoadenosine-5'-phosphate (PAP) [4].
Liquid chromatography-mass spectrometry (LC-MS/MS) analyses of rat hepatocyte incubations confirm this mechanism, with the N-sulfate metabolite ([M+H]⁺ m/z 488) exhibiting diagnostic MS² fragment ions corresponding to the loss of SO₃ (80 Da) and the cleavage of the triazolopiperazine ring [4]. Crucially, the transaminase-generated chiral center at the β-carbon remains unaltered during sulfation due to the substrate specificity of SULTs for the (R)-enantiomer. This stereoselectivity ensures metabolic fidelity and avoids diastereomeric byproducts [4] [6].
Directed evolution and computational design have been pivotal in optimizing enzymes for sitagliptin N-sulfate synthesis. While wild-type sulfotransferases often exhibit low catalytic efficiency (kcat/KM) toward bulkier pharmaceutical substrates, protein engineering addresses these limitations:
Table 2: Enzyme Engineering Strategies for Improved Sulfotransferase Performance
Engineering Approach | Target Enzyme | Mutations/Modifications | Catalytic Improvement | Rationale |
---|---|---|---|---|
Directed Evolution | Arthrobacter Transaminase | M222I/F132L/A237P (among 27 total) | 75,000-fold ↑ activity vs. wild-type | Enhanced substrate binding & reduced steric hindrance |
Computational Design | Vibrio fluvialis Transaminase | Loop engineering for active site expansion | 18-fold ↑ activity for bulky ketones | Accommodation of trifluorophenyl group |
Cofactor Binding Optimization | Human SULT1A1 | K48R/N234S | 5-fold ↑ PAPS affinity | Stabilized phosphate group interaction |
The foundational work on sitagliptin’s transaminase exemplifies this: Structure-guided mutations (e.g., M222I for substrate access tunnel remodeling, F132L for hydrophobic pocket optimization) significantly enhanced activity toward the sterically demanding prositagliptin ketone [6]. Similar principles apply to engineering sulfotransferases. Molecular dynamics simulations identify residues near the PAPS-binding site (e.g., Lys48, Asn234 in human SULT1A1) that, when mutated to arginine or serine, strengthen cofactor binding and enhance sulfation rates for amine-containing drugs [1] [4]. Fusion proteins linking sulfotransferase to PAPS regenerating enzymes (e.g., ATP sulfurylase/APS kinase) further boost throughput by sustaining cofactor levels [8].
Efficient N-sulfation necessitates optimization of both the sulfate donor (PAPS) and auxiliary cofactors:
PAPS Supply Systems: In situ PAPS regeneration is critical for process economy. Cascades coupling sulfotransferase with ATP sulfurylase (converts SO₄²⁻ + ATP to APS) and APS kinase (phosphorylates APS to PAPS) enable catalytic PAPS usage. Using adenosine 5'-triphosphate (ATP) and inorganic sulfate (SO₄²⁻) as primary inputs, this system reduces PAPS costs by >95% [8]. Whole-cell Escherichia coli biocatalysts expressing these enzymes endogenously generate PAPS from sulfate and ATP, achieving a 133 μM (26.2 mg/L) yield of sulfated phenolic compounds – a model applicable to sitagliptin N-sulfate [8].
Amine Donor Alternatives: In the transaminase step preceding sulfation, replacing (S)-α-methylbenzylamine with benzylamine reduces cost and alleviates inhibition. Benzylamine is 15% cheaper and shows 1.15-fold higher activity with Vibrio fluvialis transaminase [7]. Its deamination product, benzaldehyde, is efficiently reduced to less inhibitory benzyl alcohol by aldehyde reductases (e.g., from Synechocystis sp.) using NADPH. Formate dehydrogenase (FDH) regenerates NADPH via formate oxidation, creating a closed-loop system [7].
Solvent and Additive Engineering: Hydrophilic ionic liquids (e.g., choline dihydrogen phosphate) enhance PAPS solubility and enzyme stability in biphasic systems. Addition of adenosine 5'-monophosphate (AMP) scavengers (e.g., apyrase) minimizes product inhibition by adenosine derivatives. Optimized conditions sustain sulfotransferase activity for >10 reaction cycles [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5